

# Spectroscopic Profile of Piperidin-4-one Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Piperidin-4-one hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **Piperidin-4-one hydrochloride** (CAS: 41979-39-9), a key intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: piperidin-4-one;hydrochloride<sup>[2]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>10</sub>ClNO<sup>[2]</sup>
- Molecular Weight: 135.59 g/mol <sup>[2]</sup><sup>[3]</sup>
- Appearance: White to off-white crystalline powder<sup>[1]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Piperidin-4-one hydrochloride** and its related forms. It is important to note that in aqueous solutions, **Piperidin-4-one hydrochloride** exists in equilibrium with its hydrated form, 4,4-piperidinediol hydrochloride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4]

Table 1:  $^1\text{H}$  NMR Spectral Data of 4,4-Piperidinediol hydrochloride (Hydrated form)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.3	m	4H	H-2, H-6
~2.1	m	4H	H-3, H-5

Data is based on the spectrum of 4,4-Piperidinediol hydrochloride, the hydrated form of **Piperidin-4-one hydrochloride**. [5]

Table 2:  $^{13}\text{C}$  NMR Spectral Data of Piperidin-4-one

Chemical Shift ( $\delta$ ) ppm	Assignment
~208	C=O (C-4)
~45	C-2, C-6
~40	C-3, C-5

Note: This is a predicted spectrum for the free base, 4-piperidone. Actual values for the hydrochloride salt may vary slightly.[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands of 4-Piperidinone (Free Base)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2950-2850	Medium-Strong	C-H Stretch (aliphatic)
~1715	Strong	C=O Stretch (ketone)
~1450	Medium	CH <sub>2</sub> Bend

Note: The data corresponds to the free base, 4-piperidinone. The hydrochloride salt will show additional broad absorption in the 2700-2400 cm<sup>-1</sup> region due to the N<sup>+</sup>-H stretch.[\[7\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[\[4\]](#)

Table 4: Mass Spectral Data of 4-Piperidone (Free Base)

m/z	Relative Intensity (%)	Possible Fragment
99	100.0	[M] <sup>+</sup> (molecular ion of 4-piperidone)
98	7.0	[M-H] <sup>+</sup>
70	~20	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
57	~67	[M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
56	~60	[M-C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
42	~56	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Note: The mass spectrum shows the molecular ion corresponding to the free base, 4-piperidone, after the loss of HCl.[\[4\]](#)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Piperidin-4-one hydrochloride** in approximately 0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).[\[8\]](#)
- Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard ( $\delta$  0.00 ppm), although for D<sub>2</sub>O, the residual solvent peak is often used as a reference.[\[8\]](#)[\[9\]](#)
- Instrumentation: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 or 500 MHz NMR spectrometer.[\[8\]](#)[\[10\]](#)
- Acquisition Parameters:
  - <sup>1</sup>H NMR: Typically, 16-32 scans are sufficient.
  - <sup>13</sup>C NMR: A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.[\[8\]](#)

## IR Spectroscopy

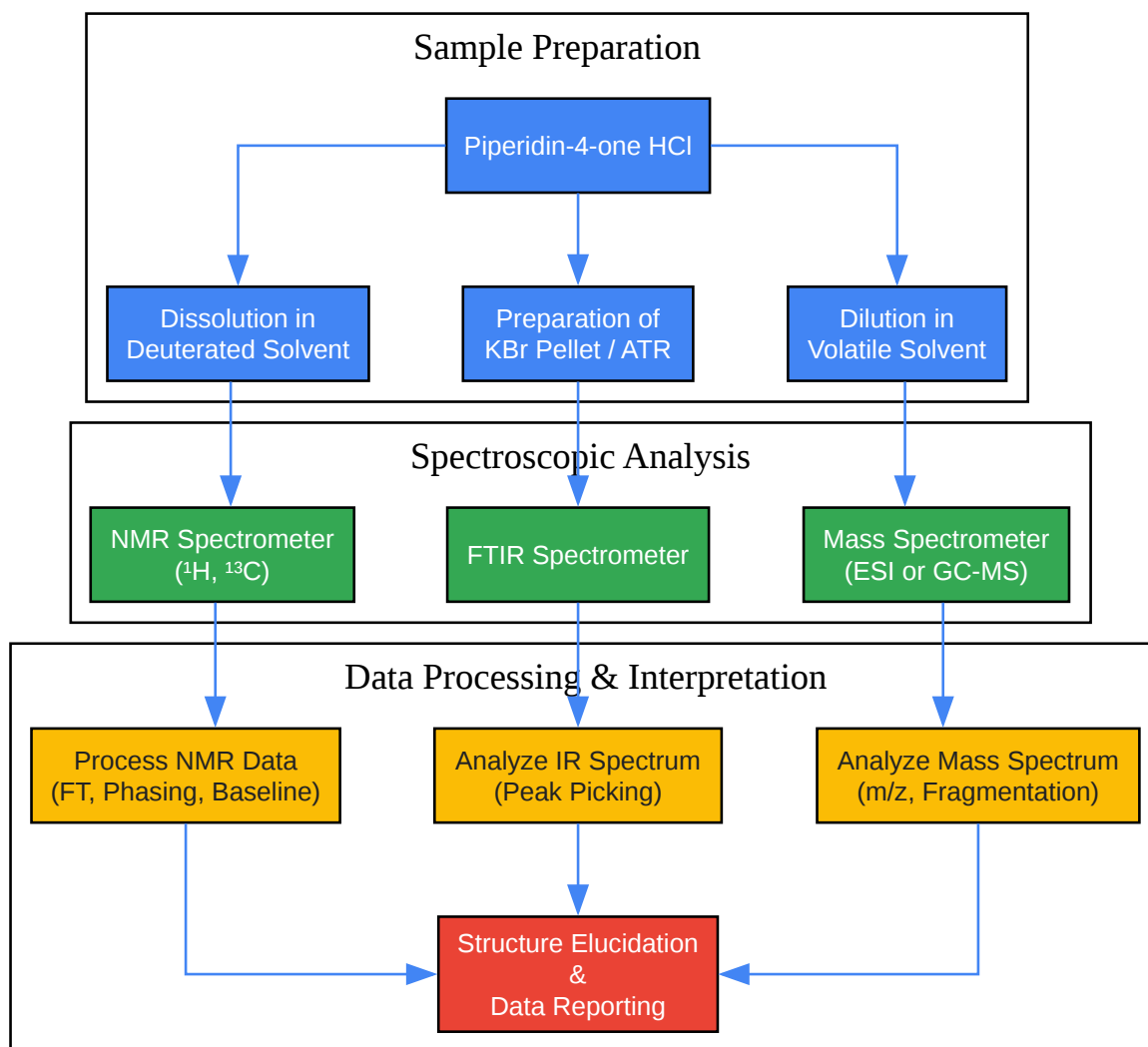
- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **Piperidin-4-one hydrochloride** with dry KBr powder and press it into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#)
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[\[10\]](#)
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.[8]
- Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or a gas chromatography-mass spectrometry (GC-MS) system.[8][12]
- Analysis:
  - Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source to obtain the mass spectrum.[8]
  - GC-MS: The sample is vaporized and separated on a GC column before entering the mass spectrometer. This is suitable for the more volatile free base.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Piperidin-4-one hydrochloride**.



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Caption: General workflow for the spectroscopic analysis of **Piperidin-4-one hydrochloride**.

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